molecular formula C10H8FN B1177857 IFP53 protein CAS No. 146888-25-7

IFP53 protein

Cat. No.: B1177857
CAS No.: 146888-25-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IFP53 (Interferon-Induced Protein 53), also known as tryptophanyl-tRNA synthetase (WARS), is a 54-kDa enzyme encoded by the WARS gene . It catalyzes the aminoacylation of tRNA(Trp) with tryptophan, a critical step in protein synthesis. Beyond its canonical role, IFP53 is transcriptionally activated by interferon-gamma (IFN-γ) via the gamma-activated sequence (GAS) in its promoter . During myeloid cell differentiation (e.g., in U937 cells), IFP53 interacts with differentiation-induced factor (DIF), a DNA-binding protein activated by colony-stimulating factor-1 (CSF-1) or phorbol esters (TPA) . Its expression peaks during intermediate differentiation stages and declines post-monocytic maturation, suggesting a regulatory role in cellular differentiation .

Properties

CAS No.

146888-25-7

Molecular Formula

C10H8FN

Synonyms

IFP53 protein

Origin of Product

United States

Comparison with Similar Compounds

Other Aminoacyl-tRNA Synthetases

Protein Gene Size Subcellular Localization Induction Unique Features
IFP53 (WARS) WARS 54 kDa Cytoplasmic IFN-γ, CSF-1, TPA Binds DIF; dual role in translation and signaling
WARS2 WARS2 55 kDa Mitochondrial Constitutive Mitochondrial tRNA charging; no IFN-γ response
Histidyl-tRNA synthetase (HARS) HARS 57 kDa Cytoplasmic Constitutive Associated with Usher syndrome; no known IFN link
Tyrosyl-tRNA synthetase (YARS) YARS 60 kDa Cytoplasmic Constitutive Secreted form (YARS1) acts as a cytokine

Key Differences :

  • Induction : IFP53 is uniquely induced by IFN-γ and differentiation signals, unlike most tRNA synthetases .
  • Functional Plasticity : IFP53 participates in transcriptional regulation via DIF binding, while WARS2 and HARS are strictly translational .

Interferon-Induced Transcription Factors

Protein Size DNA-Binding Site Activation Role in IFP53 Regulation
STAT1 91 kDa GAS, ISRE Phosphorylation (Y701/S727) STAT1-S727 phosphorylation essential for IFP53 promoter activity
GAF/p91 91 kDa GAS IFN-γ Binds IFP53 promoter in HeLa cells; absent in DIF complexes
IRF1 40 kDa ISRE IFN-γ, viral infection No direct role; IRF1 promoter requires only GAS

Key Findings :

  • Promoter Specificity : IFP53’s promoter requires both GAS and ISRE elements, whereas IRF1 relies solely on GAS .
  • STAT1 Dependency : IFP53 expression is reduced by 50% in STAT1-S727A mutants, highlighting phosphorylation-dependent regulation .

Differentiation-Induced Factors (DIF)

Factor Induction DNA-Binding Affinity Interaction with IFP53
DIF CSF-1, TPA High affinity for IFP53 GAS Binds IFP53 promoter in U937 cells; requires active protein synthesis
GAF/p91 IFN-γ Moderate affinity for Ly6A/E GAS Does not interact with DIF; distinct complex composition

Binding Affinities of DIF to GAS Elements :

GAS Source Relative Affinity Study Model
IFP53 promoter High U937, BAC-1.2F5 cells
Fc-γRI promoter High Murine macrophages
Ly6A/E promoter Intermediate In vitro competition
GBP promoter Low Electrophoretic assays

Functional Insights :

  • DIF is rapidly induced (1–2 hours) by CSF-1, suggesting pre-existing pools in macrophages .
  • Unlike GAF/p91, DIF complexes lack p91 and are inhibited by anti-phosphotyrosine antibodies .

Research Findings and Mechanistic Insights

  • Dual Regulation : IFP53’s expression is modulated by both IFN-γ (via STAT1/GAF) and differentiation signals (via DIF), creating a regulatory nexus in immune and developmental pathways .
  • Structural Stability: Comparative studies using thermal/agitation stress (e.g., in IgG1 mAbs) reveal that minor structural changes in proteins like IFP53 can significantly alter conformational stability, detectable via biophysical profiling .
  • Isoform Complexity : The WARS gene produces four splice variants, two of which are IFN-inducible, highlighting transcriptional adaptability absent in WARS2 .

Q & A

Q. What is the molecular function of IFP53, and how is it detected in experimental models?

IFP53 (Interferon-Induced Protein 53), also known as tryptophanyl-tRNA synthetase (WARS), catalyzes the aminoacylation of tRNA(Trp) with tryptophan, a critical step in protein synthesis. Its expression is induced by IFN-γ via GAS (Gamma-Activated Sequence) elements in its promoter . Detection methods include:

  • Recombinant protein expression : Use baculovirus-insect cell systems with His-tagged constructs (e.g., P23381-1) for functional assays .
  • Antibody-based detection : Validate specificity using recombinant WARS protein controls in Western blotting (e.g., Invitrogen’s ARC1018 antibody targeting N-terminal epitopes) .
  • qRT-PCR : Monitor transcriptional induction in IFN-γ-treated or differentiated macrophage models (e.g., U937 cells) .

Q. What experimental models are suitable for studying IFP53’s role in macrophage differentiation?

  • U937 human monocytic cells : Differentiate with TPA (12-O-tetradecanoylphorbol-13-acetate) to induce macrophage-like phenotypes, observing delayed DIF (Differentiation-Induced Factor) activation and IFP53 promoter binding .
  • BAC-1.2F5 murine macrophages : Use CSF-1 (Colony-Stimulating Factor-1) to study rapid DIF induction, bypassing TPA’s non-physiological effects .
  • HeLa cells : Analyze IFN-γ-induced GAF/p91 binding to IFP53 GAS elements via EMSA (Electrophoretic Mobility Shift Assay) .

Advanced Research Questions

Q. How do differentiation signals like CSF-1 and IFN-γ regulate IFP53 transcriptionally?

  • DIF activation : CSF-1 induces DIF in BAC-1.2F5 cells within 15 minutes, while TPA triggers delayed DIF in U937 cells (peak at 6–12 hours). DIF binds IFP53 GAS independently of GAF/p91, requiring de novo protein synthesis (cycloheximide-sensitive) .
  • IFN-γ signaling : STAT1 phosphorylation at Ser727 enhances IFP53 promoter activity. Use STAT1-S727A mutants to dissect phosphorylation-dependent transcriptional effects .
  • Cross-talk : CSF-1 and IFN-γ synergize in macrophage differentiation; CSF-1R expression in U937 cells post-TPA treatment suggests autocrine signaling .

Q. What methodologies resolve contradictions in IFP53 expression kinetics across studies?

  • Time-course experiments : Track DIF and IFP53 mRNA/protein levels at multiple time points (e.g., 0–48 hours post-TPA treatment) to capture transient induction .
  • Cell line validation : Compare U937 (TPA-dependent differentiation) with BAC-1.2F5 (CSF-1-driven differentiation) to isolate signal-specific effects .
  • Competitive EMSA : Use GAS oligonucleotides from IFP53, Fc-γRI, and GBP promoters to distinguish DIF vs. GAF/p91 binding .

Q. How can researchers distinguish IFP53’s tRNA synthetase function from its role in differentiation?

  • Enzymatic inhibition : Apply tryptophan analogs (e.g., 5-fluorotryptophan) to uncouple aminoacylation activity from transcriptional effects .
  • CRISPR/Cas9 knockouts : Generate WARS-null macrophage lines to assess phenotypic rescue by wild-type vs. catalytically dead mutants .
  • Subcellular fractionation : Compare cytoplasmic (tRNA synthetase) and nuclear (transcriptional co-factor) IFP53 pools in differentiated cells .

Methodological Considerations

Q. What controls are critical for EMSA studies of IFP53 promoter interactions?

  • Cold competition : Include excess unlabeled GAS probes (e.g., IFP53GA, Fc-γRI) to confirm binding specificity .
  • Antibody supershift : Use anti-p91 antibodies to rule out GAF/p91 contamination in DIF complexes .
  • Mutant probes : Design GAS mutants (e.g., IFP53C with truncated binding sites) to validate functional motifs .

Q. How can cross-species variability impact IFP53 studies?

  • Homology checks : Human (P23381) and murine (P32921) WARS share 85% sequence identity, but differentiation pathways (e.g., CSF-1 responses) may differ .
  • Antibody validation : Test cross-reactivity using recombinant proteins from target species (e.g., human vs. mouse WARS) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IFP53 expression data in transcriptomic datasets?

  • Batch effect correction : Normalize data using housekeeping genes (e.g., GAPDH) and spike-in controls .
  • Pathway enrichment : Link IFP53 expression to IFN-γ/STAT1 or macrophage differentiation modules in RNA-seq analyses .
  • Meta-analysis : Compare public datasets (e.g., GEO: GSE12345) to identify context-dependent expression patterns 19.
    【跟华盈学生信】The Human Protein Atlas (HPA) 数据库——蛋白质研究集大成者
    18:30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.